molecular formula C4H6N2S B167648 2-Amino-4-methylthiazole CAS No. 1603-91-4

2-Amino-4-methylthiazole

Cat. No.: B167648
CAS No.: 1603-91-4
M. Wt: 114.17 g/mol
InChI Key: OUQMXTJYCAJLGO-UHFFFAOYSA-N
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Description

2-Amino-4-methylthiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its significant pharmacological properties and is used in various chemical and biological applications .

Mechanism of Action

Target of Action

2-Amino-4-methylthiazole (AMT) is a basic heterocyclic compound with a five-membered ring including one nitrogen and one sulfur atom Many compounds containing the thiazole system in the molecule exhibit a broad spectrum of pharmacological activity .

Mode of Action

The mode of action of AMT involves its interaction with its targets, leading to changes at the molecular level. The most stable tautomer of AMT, with the five-membered ring stabilized by two double C=C and C=N bonds, was detected in argon matrices after deposition

Biochemical Pathways

The biochemical pathways affected by AMT involve its photochemistry. When AMT/Ar matrices were exposed to 265 nm selective irradiation, three main photoproducts were photoproduced by a cleavage of the CS–CN bond together with hydrogen atom migration . The minor photoreaction caused by the cleavage of the CS–CC bond and followed by hydrogen migration formed 2-methyl-1H-azirene-1-carbimidothioic acid .

Pharmacokinetics

It is known that amt is a stable compound at room temperature .

Result of Action

The result of AMT’s action involves the formation of various photoproducts. Cleavage of the CS–CN bond followed by disruption of the N–C bond produced cyanamide and the C(CH3)=CH–S biradical that transformed into 2-methylthiirene . Further photoreactions produced 1-propyne-1-thiole or methylthioketene .

Action Environment

The action of AMT is influenced by environmental factors such as temperature and light exposure. AMT is stable at room temperature , and its photochemical reactions occur upon exposure to 265 nm selective irradiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-methylthiazole can be synthesized through several methods. One common method involves the reaction of chloroacetone with thiourea in the presence of water. The reaction mixture is refluxed for two hours, followed by the addition of sodium hydroxide to separate the product . Another method involves the reaction of 2-oxothiazole with ammonia, forming the desired compound through a series of steps .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically follows the chloroacetone and thiourea route due to its efficiency and high yield. The process involves careful control of reaction conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

2-Amino-4-methylthiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones .

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines .

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles such as halides or alkyl groups .

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate
  • Reducing agents: Lithium aluminum hydride
  • Nucleophiles: Halides, alkyl groups

Major Products:

  • Sulfoxides and sulfones (oxidation)
  • Thiazolidines (reduction)
  • Various substituted thiazoles (substitution)

Comparison with Similar Compounds

  • Abafungin
  • Acotiamide
  • Amiphenazole
  • Amthamine
  • Avatrombopag
  • Aztreonam
  • Cefepime
  • Cefixime
  • Ceftizoxime
  • Ceftiofur
  • Ceftibuten
  • Cefpirome
  • Famotidine
  • Meloxicam
  • Pramipexole

Properties

IUPAC Name

4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-2-7-4(5)6-3/h2H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQMXTJYCAJLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166856
Record name 2-Amino-4-methylthiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139913
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1603-91-4
Record name 2-Amino-4-methylthiazole
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URL https://commonchemistry.cas.org/detail?cas_rn=1603-91-4
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Record name 2-Amino-4-methylthiazole
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Record name 2-Amino-4-methylthiazole
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Record name 2-Amino-4-methylthiazole
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Record name 4-methylthiazol-2-ylamine
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Record name 2-AMINO-4-METHYLTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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